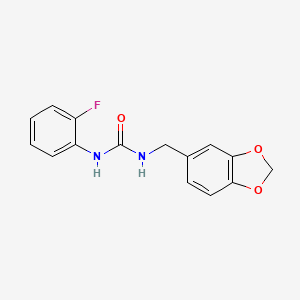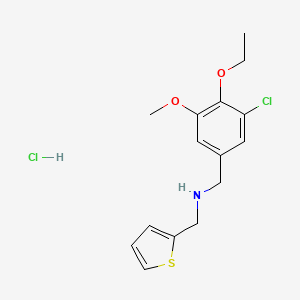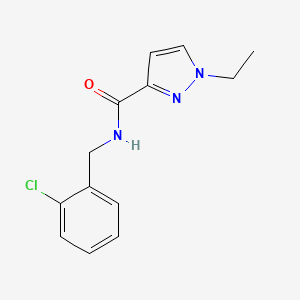![molecular formula C19H12BrNO4 B5399004 1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5399004.png)
1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as '4'-nitrostilbene' and is a derivative of stilbene.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one involves the formation of a charge-transfer complex with electron donors and acceptors. This complex formation results in the generation of excitons, which are responsible for the emission of light in OLEDs and the generation of current in organic solar cells.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one has also been studied for its potential biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one is its high solubility in organic solvents, which makes it easy to handle and process in the laboratory. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale applications.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one. One of the major areas of research is in the development of new and improved synthesis methods that are more cost-effective and scalable. Another area of research is in the optimization of the properties of this compound for use in organic electronics and other applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one involves the condensation of 4-bromobenzaldehyde and 4-nitrobenzaldehyde with 2-furoic acid in the presence of a base. The resulting product is then subjected to reduction to obtain the final compound.
Scientific Research Applications
1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of organic electronics, where this compound is used as a key component in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO4/c20-15-5-1-13(2-6-15)18(22)11-9-17-10-12-19(25-17)14-3-7-16(8-4-14)21(23)24/h1-12H/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPUWVYFRHTYLM-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5398922.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5398938.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5398963.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5398967.png)
![1-({2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}amino)-2-propanol ethanedioate (salt)](/img/structure/B5398974.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5398975.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5398988.png)

![(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine](/img/structure/B5399020.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5399027.png)

